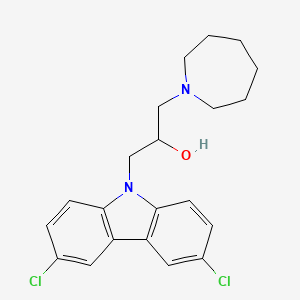![molecular formula C27H44Ge3O B11711185 Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether is a unique organogermanium compound with the molecular formula C27H44Ge3O . This compound is known for its distinctive structure, which includes three trimethylgermyl groups attached to a cyclohexyl ring, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether typically involves the reaction of phenyl ether with 1,3,5-tris(trimethylgermyl)cyclohexane under specific conditions. The Williamson ether synthesis is a common method used, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions often require a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale ether synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to its production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ether can participate in nucleophilic substitution reactions, where the ether bond is cleaved and replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates, and strong bases like NaH or Ag2O
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether involves its interaction with molecular targets through its ether and germanium groups. These interactions can influence various biochemical pathways, although detailed studies on its specific mechanisms are limited .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl ether
- 4-(Trimethylsilyl)phenyl ether
- 4-(Triphenylsilyl)phenyl ether
- 1,1-Dioxidotetrahydro-3-thienyl phenyl ether
- 4-(Tert-butyl)-phenyl phenyl ether
- Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether
- 4-(Picrylamino)phenyl ether
- Butyl 4-(tert-pentyl)-phenyl ether
- N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-3-(trimethylgermyl)propanamide
- Pentyl phenyl ether
Uniqueness
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether is unique due to the presence of three trimethylgermyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it a valuable compound for specialized research and industrial applications.
Eigenschaften
Molekularformel |
C27H44Ge3O |
|---|---|
Molekulargewicht |
602.5 g/mol |
IUPAC-Name |
trimethyl-[1-(4-phenoxyphenyl)-3,5-bis(trimethylgermyl)cyclohexyl]germane |
InChI |
InChI=1S/C27H44Ge3O/c1-28(2,3)23-19-24(29(4,5)6)21-27(20-23,30(7,8)9)22-15-17-26(18-16-22)31-25-13-11-10-12-14-25/h10-18,23-24H,19-21H2,1-9H3 |
InChI-Schlüssel |
PBEHCANIAOQZRY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C1CC(CC(C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)[Ge](C)(C)C)[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711118.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11711120.png)
![4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)
![2-{(3Z)-3-[(2-aminobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711133.png)

![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)
![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)
